molecular formula C16H28N2O11 B139197 2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose CAS No. 136198-41-9

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose

Cat. No. B139197
M. Wt: 424.4 g/mol
InChI Key: PLJAKLUDUPBLGD-HFMMELOMSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-acetamido-2-deoxy-D-glucose is a topic of interest in several studies. For instance, a short and high-yielding synthesis using d-glucosamine as a starting material has been developed to prepare C-linked 2-deoxy-2-acetamido-alpha-D-galactopyranose derivatives, which are structurally related to the compound . Another study describes a concise and efficient synthesis route to 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose, which could be relevant for the synthesis of the compound of interest . Additionally, the synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose involves the use of glycosylation reactions that could be applicable to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in several studies. For example, the crystal structure of 2-acetamido-1-N-(l-aspart-4-oyl)-2-deoxy-beta-D-glucopyranosylamine provides insights into the pyranose form and the N-glycosyl bond, which are relevant to understanding the structure of the compound of interest . The structural properties of methyl 2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1→4)-beta-D-mannopyranoside monohydrate and related compounds have also been compared, revealing information about valence bond angles, torsion angles, and hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions involving derivatives of 2-acetamido-2-deoxy-D-glucose are diverse. For instance, the conjugate addition of phenols to 2-nitrogalactal has been used to synthesize O-(2-acetamido-2-deoxygalactosyl)tyrosine, demonstrating the reactivity of the nitro group and the potential for transformation into acetamido groups . The synthesis of 4-acetamido-4-deoxy-L-xylopyranose involves several steps, including periodate oxidation and acetylation, which could be relevant to the chemical reactions of the compound of interest .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Modification

Research has demonstrated various methodologies for synthesizing and chemically modifying 2-acetamido-2-deoxyglycosides, including 2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose. For instance, the conjugate addition of phenols to 2-nitrogalactal has been shown to afford aryl 2-acetamido-2-deoxygalactopyranosides with good stereoselectivities, highlighting the compound's utility in synthesizing glycoconjugates with potential biological activities (A. Khodair, G. A. Winterfeld, & R. Schmidt, 2003). Additionally, research on ultrasound-promoted synthesis demonstrates the compound's potential in creating novel glycoconjugates under environmentally benign conditions (Nafiseh Bizhanpoor & A. Hassanabadi, 2016).

Structural Analysis and Biological Evaluation

Structural analyses of derivatives of 2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose have provided insights into their molecular properties and potential biological functions. For example, the crystal structure analysis of glycosidic linkages and N-acetyl side chains has revealed information crucial for understanding the molecule's behavior in biological systems and its interactions with proteins (Wenhui Zhang et al., 2020). Additionally, synthesis and biological evaluation studies have focused on the compound's role in inhibiting glycoconjugate biosynthesis, providing a basis for therapeutic applications in diseases where aberrant glycosylation is a factor (A. Berkin et al., 2000).

properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13-,14+,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJAKLUDUPBLGD-HFMMELOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose

CAS RN

136198-41-9
Record name N-Acetylgalactosaminyl-1-4-N-acetylglucosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136198419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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